molecular formula C9H10BrNO4S B159114 2-Bromo-6-cystein-S-ylhydroquinone CAS No. 127391-97-3

2-Bromo-6-cystein-S-ylhydroquinone

Cat. No.: B159114
CAS No.: 127391-97-3
M. Wt: 308.15 g/mol
InChI Key: ZGGBQRJPGKLWMM-LURJTMIESA-N
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Description

2-Bromo-6-cystein-S-ylhydroquinone is a brominated hydroquinone derivative featuring a cysteine moiety at the 6-position. This compound integrates a hydroquinone backbone (a benzene ring with two hydroxyl groups at positions 1 and 4) modified with a bromine atom at position 2 and a cysteinyl thioether group at position 4. The cysteine substituent introduces a sulfur-containing functional group, which may enhance reactivity in biological systems or coordination chemistry.

Properties

CAS No.

127391-97-3

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H10BrNO4S/c10-5-1-4(12)2-7(8(5)13)16-3-6(11)9(14)15/h1-2,6,12-13H,3,11H2,(H,14,15)/t6-/m0/s1

InChI Key

ZGGBQRJPGKLWMM-LURJTMIESA-N

SMILES

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O

Isomeric SMILES

C1=C(C=C(C(=C1SC[C@@H](C(=O)O)N)O)Br)O

Canonical SMILES

C1=C(C=C(C(=C1SCC(C(=O)O)N)O)Br)O

Other CAS No.

127391-97-3

Synonyms

2-bromo-6-(cystein-S-yl)hydroquinone
2-bromo-6-cystein-S-ylhydroquinone

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS No. Core Structure Substituents Similarity Score Key Applications/Reactivity
This compound N/A Hydroquinone Br (C2), Cysteine-S-yl (C6) - Potential biochemical intermediates
6-Bromo-2-methylisoquinolin-1(2H)-one 864866-92-2 Isoquinolinone Br (C6), Methyl (C2) 0.89 Pharmaceutical synthesis
Unspecified brominated derivative 82827-09-6 Undisclosed* Undisclosed* 0.88 Intermediate in organic reactions
6-Bromo-3-methylisoquinolin-1(2H)-one 872018-40-1 Isoquinolinone Br (C6), Methyl (C3) 0.87 Ligand in coordination chemistry
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 Isoquinolinone Br (C4), Methyl (C2) 0.87 Antimicrobial agent precursors

Structural and Functional Differences

Core Structure: this compound employs a hydroquinone backbone, which is redox-active and prone to oxidation/reduction cycles. This contrasts with isoquinolinone-based analogs (e.g., 864866-92-2, 872018-40-1), which exhibit aromatic nitrogen-containing heterocycles with inherent electron-deficient properties .

In contrast, methyl-substituted analogs (e.g., 864866-92-2, 33930-63-1) prioritize steric effects and hydrophobic interactions . Bromine Position: Bromine at C2 in the target compound may direct electrophilic substitution differently compared to bromine at C4 or C6 in isoquinolinone derivatives. For example, bromine at C4 in 33930-63-1 enhances halogen bonding in antimicrobial applications .

Reactivity and Stability: Hydroquinone derivatives are prone to oxidation, forming quinones, whereas isoquinolinones exhibit greater stability under oxidative conditions due to their conjugated system . The cysteine group in the target compound may confer susceptibility to disulfide bond formation, a feature absent in methyl-substituted analogs.

Q & A

Q. What are the validated synthetic routes for 2-Bromo-6-cystein-S-ylhydroquinone, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves coupling brominated hydroquinone derivatives with cysteine under controlled pH and temperature. Purity optimization requires:
  • Chromatographic purification (e.g., reverse-phase HPLC) to isolate intermediates and final products .
  • Stoichiometric control to minimize side reactions (e.g., disulfide bond formation).
  • Analytical validation using NMR (¹H/¹³C) and LC-MS to confirm structural integrity and purity (>95% by HPLC) .
    Reproducibility hinges on documenting reaction conditions (solvent, catalyst, and reaction time) and storage protocols (e.g., inert atmosphere, -20°C storage) to prevent degradation .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should include:
  • Accelerated degradation tests under stressors like UV light, heat (40–60°C), and oxidative environments (H₂O₂).
  • Kinetic monitoring via UV-Vis spectroscopy or LC-MS to track decomposition rates .
  • pH-dependent stability assays (pH 2–9) to identify optimal buffer conditions for biological studies .
    Data should be statistically analyzed (e.g., Arrhenius plots) to predict shelf-life and storage recommendations .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported redox behavior of this compound across studies?

  • Methodological Answer : Discrepancies in redox activity may arise from:
  • Variability in impurity profiles (e.g., residual solvents or unreacted intermediates). Use high-purity standards (>98%) and batch-to-batch consistency checks .
  • Electrochemical method differences (cyclic voltammetry vs. potentiostatic assays). Standardize electrode materials (e.g., glassy carbon) and reference electrodes .
  • Confounding factors like dissolved oxygen or trace metal ions. Include chelating agents (e.g., EDTA) and inert atmosphere controls .
    Cross-validation using orthogonal techniques (EPR spectroscopy for radical detection) is critical .

Q. How can researchers design experiments to probe the compound’s interaction with biological thiols (e.g., glutathione) in cellular models?

  • Methodological Answer : A robust experimental framework includes:
  • Competitive binding assays using fluorescent thiol probes (e.g., monobromobimane) to quantify displacement kinetics .
  • Cellular uptake studies with LC-MS/MS to measure intracellular concentrations and metabolite profiles .
  • Redox proteomics to identify cysteine residues modified by the compound in live cells .
    Include negative controls (e.g., cysteine-deficient media) and validate findings with CRISPR-edited cell lines (e.g., GPx4 knockout models) .

Q. What computational and experimental approaches elucidate the reaction mechanism of this compound in enzymatic systems?

  • Methodological Answer : Combine:
  • Density Functional Theory (DFT) to model transition states and energetics of cysteine adduct formation .
  • Stopped-flow kinetics to capture rapid intermediate species in enzymatic reactions (e.g., peroxidases) .
  • Isotopic labeling (e.g., ³⁴S-cysteine) paired with mass spectrometry to trace reaction pathways .
    Validate hypotheses using site-directed mutagenesis of active-site residues in target enzymes .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in bioactivity data for this compound?

  • Methodological Answer : Implement:
  • Quality-by-Design (QbD) principles during synthesis to minimize variability .
  • Multivariate statistical analysis (e.g., PCA) to correlate impurity profiles with bioactivity outliers .
  • Interlaboratory validation using harmonized protocols (e.g., ICH guidelines for assay standardization) .
    Transparent reporting of synthetic conditions and analytical parameters (e.g., column lot numbers) is essential .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies?

  • Methodological Answer : Use:
  • Nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap resampling to estimate confidence intervals for low-replicate datasets .
  • Benchmark dose (BMD) modeling for threshold identification in chronic exposure scenarios .
    Validate assumptions (e.g., normality) with Kolmogorov-Smirnov tests and apply corrections for multiple comparisons .

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